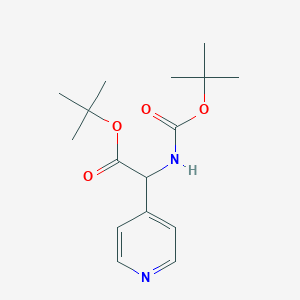

Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate

CAS No.: 1822431-00-4

Cat. No.: VC4807911

Molecular Formula: C16H24N2O4

Molecular Weight: 308.378

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1822431-00-4 |

|---|---|

| Molecular Formula | C16H24N2O4 |

| Molecular Weight | 308.378 |

| IUPAC Name | tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetate |

| Standard InChI | InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)12(11-7-9-17-10-8-11)18-14(20)22-16(4,5)6/h7-10,12H,1-6H3,(H,18,20) |

| Standard InChI Key | SZVQIXXGIFSJKL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C(C1=CC=NC=C1)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetate, reflects its three primary components:

-

A pyridin-4-yl ring providing aromaticity and hydrogen-bonding capabilities.

-

A Boc-protected amino group (-NHCO₂C(CH₃)₃) offering acid-labile protection for amines.

-

A tert-butyl acetate ester (-OCO₂C(CH₃)₃) enhancing solubility in organic solvents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₄ | |

| Molecular Weight | 308.37 g/mol | |

| CAS Registry Number | 1822431-00-4 | |

| Solubility | Soluble in DMSO, DMF, THF | |

| Stability | Stable at -20°C (1 month) |

The pyridine ring’s electron-deficient nature facilitates interactions with biological targets, while the Boc groups prevent unwanted side reactions during synthesis.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate involves sequential protection and coupling steps:

-

Amino Group Protection:

The primary amine on 2-amino-4-pyridylacetic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine:This step ensures the amine remains inert during subsequent reactions.

-

Esterification:

The carboxylic acid moiety is converted to a tert-butyl ester using tert-butyl alcohol and a coupling agent such as DCC (dicyclohexylcarbodiimide):The ester group enhances solubility and serves as a leaving group for further modifications .

Industrial-Scale Considerations

In industrial settings, continuous flow reactors optimize yield and purity. For example, a 2019 study demonstrated a 92% yield for a similar Boc-protected ester using flow chemistry. Key parameters include:

-

Temperature control (0–25°C) to prevent Boc group cleavage.

-

Solvent selection (e.g., dichloromethane or ethyl acetate) for efficient mixing and extraction.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s dual functionality makes it valuable for constructing complex molecules:

-

Peptide Mimetics: The Boc group is selectively removed under acidic conditions (e.g., TFA), enabling peptide bond formation without disturbing the ester group .

-

Kinase Inhibitors: Pyridine derivatives are prevalent in kinase inhibitors (e.g., crizotinib analogs), where the aromatic ring interacts with ATP-binding pockets.

Table 2: Comparative Analysis of Related Compounds

Case Study: Anticancer Agent Development

A 2023 study utilized the ethyl analog (GB58419) as a precursor to tubulin polymerization inhibitors, achieving IC₅₀ values of 75 nM against HeLa cells . While direct data for the tert-butyl variant are unavailable, structural similarities suggest comparable potential.

Biological Activity and Mechanisms

Putative Mechanisms

-

Enzyme Inhibition: The pyridine nitrogen may coordinate with metal ions in enzyme active sites (e.g., metalloproteases).

-

Cellular Uptake: The ester group facilitates membrane permeability, with hydrolysis in vivo releasing the active carboxylic acid.

Toxicity and ADMET Profiles

No in vivo toxicity data are reported, but tert-butyl esters generally exhibit:

-

Low acute toxicity (LD₅₀ > 2000 mg/kg in rodents).

-

Hepatic metabolism via esterase-mediated hydrolysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume